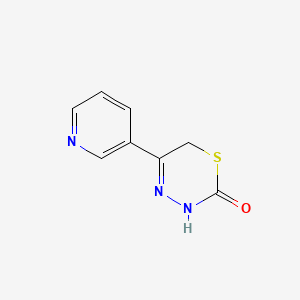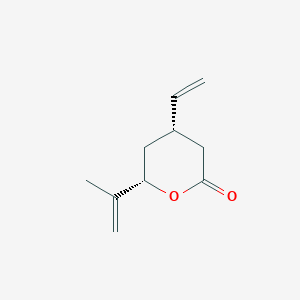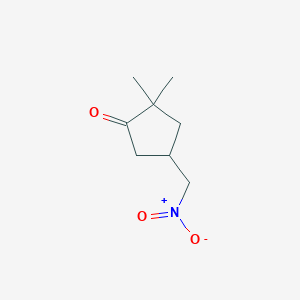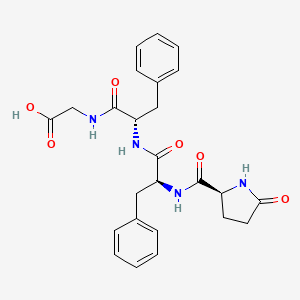![molecular formula C8H18ClNO3SSi B14384179 4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine CAS No. 88534-29-6](/img/structure/B14384179.png)
4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine is a chemical compound that features a morpholine ring substituted with a chloro(trimethylsilyl)methanesulfonyl group
Vorbereitungsmethoden
The synthesis of 4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine typically involves the reaction of morpholine with chloro(trimethylsilyl)methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine involves its interaction with specific molecular targets. The chloro(trimethylsilyl)methanesulfonyl group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine can be compared with other similar compounds, such as:
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar applications.
Tosyl Chloride: Another sulfonyl chloride used in organic synthesis.
Trimethylsilyl Chloride: A compound used for silylation reactions in organic chemistry.
The uniqueness of this compound lies in its combination of a morpholine ring with a chloro(trimethylsilyl)methanesulfonyl group, providing distinct reactivity and applications compared to other sulfonyl chlorides.
Eigenschaften
CAS-Nummer |
88534-29-6 |
|---|---|
Molekularformel |
C8H18ClNO3SSi |
Molekulargewicht |
271.84 g/mol |
IUPAC-Name |
[chloro(morpholin-4-ylsulfonyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C8H18ClNO3SSi/c1-15(2,3)8(9)14(11,12)10-4-6-13-7-5-10/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
QHQCCWDGQYQQMF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(S(=O)(=O)N1CCOCC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14384111.png)
![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)
![Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate](/img/structure/B14384128.png)


![2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide](/img/structure/B14384154.png)
![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea](/img/structure/B14384155.png)

![Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane](/img/structure/B14384161.png)




